REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[CH2:10][C:9](C(OC)=O)=[C:8]([O-:15])[C:4]=2[CH:5]=[N:6][CH:7]=1.[Na+].CCOCC.[OH-].[K+]>Cl>[Br:1][C:2]1[C:3]2[CH2:10][CH2:9][C:8](=[O:15])[C:4]=2[CH:5]=[N:6][CH:7]=1 |f:0.1,3.4|
|
Name
|
sodium 4-bromo-6-(methoxycarbonyl)-5H-cyclopenta[c]pyridin-7-olate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(C=NC1)C(=C(C2)C(=O)OC)[O-].[Na+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The acidic solution was cooled in ice
|
Type
|
CUSTOM
|
Details
|
to give a pH of −9) and
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×)
|
Type
|
CUSTOM
|
Details
|
The Et2O phases were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (20 g SiO2, i-PrOH (1%)/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(C=NC1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |